molecular formula C9H13N B1679368 N,N-Dimethyl-m-toluidine CAS No. 121-72-2

N,N-Dimethyl-m-toluidine

Cat. No. B1679368
CAS RN: 121-72-2
M. Wt: 135.21 g/mol
InChI Key: CWOMTHDOJCARBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-m-toluidine is a clear colorless liquid with an aromatic odor . It has a linear formula of CH3C6H4N(CH3)2, a CAS number of 121-72-2, and a molecular weight of 135.21 . It is insoluble in water and tends to darken upon exposure to air .


Molecular Structure Analysis

The molecular structure of N,N-Dimethyl-m-toluidine is represented by the linear formula CH3C6H4N(CH3)2 . The molecular weight is 135.21 .


Chemical Reactions Analysis

N,N-Dimethyl-m-toluidine neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides . It may generate hydrogen, a flammable gas, in combination with strong reducing agents such as hydrides .


Physical And Chemical Properties Analysis

N,N-Dimethyl-m-toluidine has a density of 0.932 g/cm3 . It has a refractive index of n20/D 1.55 (lit.), a boiling point of 215 °C (lit.), and a density of 0.93 g/mL at 25 °C (lit.) . It is insoluble in water and tends to darken upon exposure to air .

Safety and Hazards

N,N-Dimethyl-m-toluidine is toxic by skin absorption and inhalation . It may release toxic vapors when burned . It is classified as Acute Tox. 3 Dermal, Acute Tox. 3 Inhalation, Acute Tox. 3 Oral, Aquatic Chronic 3, and STOT RE 2 . It is also harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

N,N,3-trimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-8-5-4-6-9(7-8)10(2)3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWOMTHDOJCARBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Record name N,N-DIMETHYL-M-TOLUIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17429
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9051618
Record name N,N,3-Trimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9051618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

N,n-dimethyl-m-toluidine appears as a clear colorless liquid with an aromatic odor. Density 0.932 g / cm3 (Lancaster) and insoluble in water. Hence floats on water. Toxic by skin absorption and inhalation. May release toxic vapors when burned., Colorless liquid; [Alfa Aesar MSDS]
Record name N,N-DIMETHYL-M-TOLUIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17429
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N,N-Dimethyl-m-toluidine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20855
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.58 [mmHg]
Record name N,N-Dimethyl-m-toluidine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20855
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

N,N-Dimethyl-m-toluidine

CAS RN

121-72-2
Record name N,N-DIMETHYL-M-TOLUIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17429
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Dimethyl-m-toluidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethyl-m-toluidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121722
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethyl-m-toluidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1788
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenamine, N,N,3-trimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N,N,3-Trimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9051618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dimethyl-m-toluidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.087
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N,N-DIMETHYL-M-TOLUIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P0Q446WN3F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Dimethyl-m-toluidine
Reactant of Route 2
Reactant of Route 2
N,N-Dimethyl-m-toluidine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N,N-Dimethyl-m-toluidine
Reactant of Route 4
Reactant of Route 4
N,N-Dimethyl-m-toluidine
Reactant of Route 5
Reactant of Route 5
N,N-Dimethyl-m-toluidine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N,N-Dimethyl-m-toluidine

Q & A

Q1: What are the applications of N,N-Dimethyl-m-toluidine (DMMT) in polymer chemistry?

A: DMMT serves as a promoter for curing unsaturated polyester resins, especially at low temperatures. [, ] Studies show that it accelerates the curing process when used with benzoyl peroxide as an initiator, leading to faster gel and cure times compared to N,N-dimethylaniline. [] Blends of DMMT with its isomer, N,N-dimethyl-p-toluidine (DMPT), exhibit enhanced efficiency in curing, resulting in higher glass transition temperatures and a greater degree of cure. []

Q2: How does the structure of DMMT influence its reactivity in photochemical reactions with anthracene?

A: The photochemical reaction of DMMT with anthracene in acetonitrile predominantly yields a 1:1 adduct, 9-(3-dimethylaminophenyl)-9,10-dihydroanthracene. [] This reaction, influenced by solvent polarity, involves the formation of ion radicals. [] Interestingly, changing the methyl group's position on the aromatic ring from meta (DMMT) to ortho or para alters the reaction outcome, leading to the formation of reduced anthracenes as the major products. [] This highlights the significant role of the methyl substituent's position in dictating the reactivity of these tertiary aromatic amines.

Q3: Can DMMT be used as an indicator in polymerization reactions?

A: Yes, DMMT acts as a colorimetric indicator for the removal of protic impurities in the living cationic polymerization of isobutylene. [] When present in excess of protic impurities, DMMT forms a vividly colored complex with the Lewis acid catalyst, titanium tetrachloride (TiCl4), signaling the suppression of undesired initiation reactions. [] This color change offers a visual confirmation of a "living" polymerization environment, crucial for controlling polymer properties.

Q4: Is there any spectroscopic data available for characterizing DMMT and its derivatives?

A: Yes, spectroscopic characterization data, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV) spectra, are available for DMMT and various aniline derivatives, including those containing isopropyl, n-propyl, sec-butyl, and tert-butyl groups. [] This information is valuable for identifying and studying these compounds.

Q5: What is known about the electrochemical behavior of DMMT?

A: Electrochemical studies of DMMT in acetonitrile solution at a platinum electrode reveal insightful information about its oxidation pathway. [] Controlled-potential oxidation of DMMT leads to the formation of a dihydro compound, proposed as an intermediate in the synthesis of N,N,N′,N′-tetramethyl-2,2′-dimethylbenzidine (TMMB). [] This intermediate can be converted to TMMB through various methods, including cathodic reduction or the addition of pyridine or water, offering potential synthetic routes for TMMB. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.